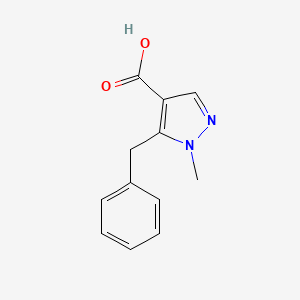

N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide (CHISA) is a novel small molecule which has been the subject of a number of research studies over the past decade. CHISA is a cyclic sulfonamide compound which has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anti-tumor, and antifungal activities. CHISA is also known to possess a number of novel pharmacological properties, including the ability to modulate the expression of a number of genes involved in cell proliferation and apoptosis, as well as the ability to inhibit the activity of several enzymes involved in the metabolism of drugs and toxins.

Wissenschaftliche Forschungsanwendungen

N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide has been studied extensively in the scientific literature and has been found to possess a wide range of biological activities. In particular, N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide has been found to possess anti-inflammatory, antioxidant, anti-tumor, and antifungal activities. Additionally, N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide has been found to modulate the expression of a number of genes involved in cell proliferation and apoptosis, as well as the activity of several enzymes involved in the metabolism of drugs and toxins.

Wirkmechanismus

The exact mechanism of action of N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide is not yet fully understood. However, it is believed that N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide acts by interfering with the formation of reactive oxygen species (ROS) and by modulating the expression of a number of genes involved in cell proliferation and apoptosis. Additionally, N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide has been found to inhibit the activity of several enzymes involved in the metabolism of drugs and toxins.

Biochemical and Physiological Effects

N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide has been found to possess a number of biochemical and physiological effects. In particular, N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide has been found to possess anti-inflammatory, antioxidant, anti-tumor, and antifungal activities. Additionally, N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide has been found to modulate the expression of a number of genes involved in cell proliferation and apoptosis, as well as the activity of several enzymes involved in the metabolism of drugs and toxins.

Vorteile Und Einschränkungen Für Laborexperimente

The use of N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide in laboratory experiments has a number of advantages. In particular, N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, anti-tumor, and antifungal activities. Furthermore, N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide has been found to modulate the expression of a number of genes involved in cell proliferation and apoptosis, as well as the activity of several enzymes involved in the metabolism of drugs and toxins.

However, the use of N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide in laboratory experiments also has some limitations. In particular, N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide is not readily available commercially, and must be synthesized in the laboratory. Additionally, the exact mechanism of action of N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide is not yet fully understood, and further research is needed to elucidate this mechanism.

Zukünftige Richtungen

The potential applications of N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide are numerous and far-reaching. In particular, further research is needed to elucidate the exact mechanism of action of N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide, as well as to explore its potential use in the treatment of a variety of diseases and disorders. Additionally, further research is needed to explore the potential use of N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide in the development of novel drug delivery systems and drug formulations. Finally, further research is needed to explore the potential use of N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide in the development of novel therapeutic agents and drug targets.

Synthesemethoden

N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide can be synthesized in a number of ways, including the use of aldehydes, ketones, and amines. The most commonly used method involves the reaction of aldehydes and ketones with sulfuric acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a cyclic sulfonamide compound, which is then isolated by precipitation. The compound can also be synthesized using an analogous reaction involving amines and sulfuric acid in the presence of a base.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide involves the reaction of cycloheptanone with ethyl 2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetate, followed by hydrolysis and cyclization to form the final product.", "Starting Materials": [ "Cycloheptanone", "Ethyl 2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetate", "Sodium hydroxide", "Hydrochloric acid", "Water", "Ethanol" ], "Reaction": [ "Step 1: Cycloheptanone is reacted with ethyl 2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetate in the presence of sodium hydroxide and ethanol to form N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide.", "Step 2: The reaction mixture is then hydrolyzed with hydrochloric acid to remove the ethyl ester group and form the corresponding carboxylic acid.", "Step 3: The carboxylic acid is then cyclized under acidic conditions to form the final product, N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide." ] } | |

CAS-Nummer |

750621-52-4 |

Produktname |

N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide |

Molekularformel |

C12H21N3OS |

Molekulargewicht |

255.4 |

Reinheit |

0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6264408.png)